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Compound of Interest

Compound Name:
Desmethyl-YM-298198

hydrochloride

Cat. No.: B560239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of

Desmethyl-YM-298198 hydrochloride. Due to the limited availability of comprehensive in vitro

studies on Desmethyl-YM-298198 hydrochloride in publicly accessible literature, this guide

also incorporates detailed data from its well-characterized parent compound, YM-298198, to

provide a more complete profile for researchers.

Desmethyl-YM-298198 hydrochloride is a derivative of YM-298198, a potent, selective, and

non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2]

Understanding the in vitro characteristics of this compound and its parent is crucial for its

application in neuroscience research and potential therapeutic development for neurological

disorders.[3]
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Property
Desmethyl-YM-298198
hydrochloride

YM-298198 hydrochloride

Chemical Name

6-Amino-N-cyclohexyl-3-

methylthiazolo[3,2-

a]benzimidazole-2-

carboxamide hydrochloride

6-Amino-N-cyclohexyl-N,3-

dimethylthiazolo[3,2-

a]benzimidazole-2-

carboxamide hydrochloride

Molecular Formula C₁₇H₂₁ClN₄OS C₁₈H₂₃ClN₄OS

Molecular Weight 364.9 g/mol 378.9 g/mol

Purity >98-99% >99%

Solubility Soluble in DMSO to 50 mM Soluble in water to 100 mM

CAS Number 1177767-57-5 748758-45-4

Pharmacological Data
The primary molecular target of this compound series is the mGluR1. The following table

summarizes the key in vitro pharmacological data.

Parameter
Desmethyl-
YM-298198

YM-298198
Receptor
Target

Assay Type

IC₅₀ 16 nM[4][5] 16 nM[3] rat mGluR1

Glutamate-

induced inositol

phosphate

production

Kᵢ Not Available 19 nM[3] rat mGluR1
Radioligand

Binding Assay

Selectivity Not Available

IC₅₀ > 10 µM for

mGluR2, 3, 4a,

5, 6, & 7b[3]

Other mGluRs
Functional

Assays

Experimental Protocols
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Detailed experimental protocols for the characterization of Desmethyl-YM-298198
hydrochloride are not extensively published. However, based on the characterization of its

parent compound, YM-298198, and standard methodologies for mGluR1 antagonists, the

following protocols are representative of the techniques likely employed.

Radioligand Binding Assay (for Kᵢ Determination of YM-
298198)
This assay is designed to determine the binding affinity of a compound to its target receptor.

Membrane Preparation: Membranes are prepared from NIH3T3 cells stably expressing rat

mGluR1.

Radioligand: [³H]-YM-298198 is used as the radioligand.

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

Incubation: Membranes, radioligand, and varying concentrations of the test compound (e.g.,

YM-298198) are incubated to allow for competitive binding.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the

concentration of test compound that displaces 50% of the specific binding of the radioligand)

using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for IC₅₀
Determination)
This functional assay measures the ability of an antagonist to inhibit the agonist-induced

activation of the Gq-coupled mGluR1.

Cell Culture: NIH3T3 cells stably expressing rat mGluR1 are cultured in appropriate media.
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Labeling: Cells are labeled overnight with myo-[³H]inositol to allow for its incorporation into

cellular phosphoinositides.

Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist

(e.g., Desmethyl-YM-298198 or YM-298198) before stimulation.

Agonist Stimulation: Glutamate, the endogenous agonist, is added to stimulate the mGluR1,

leading to the production of inositol phosphates.

Extraction: The reaction is terminated, and the produced [³H]-inositol phosphates are

extracted.

Purification: The [³H]-inositol phosphates are separated from other radioactive components

using anion-exchange chromatography.

Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation

counting.

Data Analysis: The IC₅₀ value, representing the concentration of antagonist that inhibits 50%

of the glutamate-induced IP accumulation, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow
Visualizations
mGluR1 Signaling Pathway
The parent compound, YM-298198, is a non-competitive antagonist of mGluR1, which is a Gq-

coupled G-protein coupled receptor (GPCR). The canonical signaling cascade initiated by

mGluR1 activation is depicted below. Desmethyl-YM-298198 is expected to inhibit this

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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